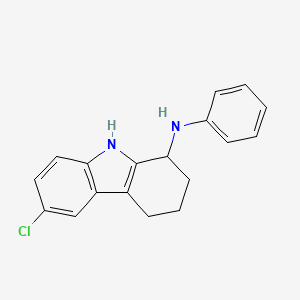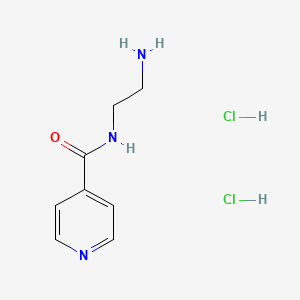
N-(2-aminoethyl)pyridine-4-carboxamide dihydrochloride
Übersicht
Beschreibung
“N-(2-aminoethyl)pyridine-4-carboxamide dihydrochloride” is a chemical compound with the CAS Number: 81253-53-4 . It has a molecular weight of 238.12 .
Molecular Structure Analysis
The IUPAC name for this compound is N-(2-aminoethyl)isonicotinamide dihydrochloride . The InChI code for this compound is 1S/C8H11N3O.2ClH/c9-3-6-11-8(12)7-1-4-10-5-2-7;;/h1-2,4-5H,3,6,9H2,(H,11,12);2*1H .Physical And Chemical Properties Analysis
“N-(2-aminoethyl)pyridine-4-carboxamide dihydrochloride” is a solid compound . Unfortunately, specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the sources I found.Wissenschaftliche Forschungsanwendungen
Chemical and Biological Importance
N-(2-aminoethyl)pyridine-4-carboxamide dihydrochloride is related to a class of heterocyclic N-oxide molecules, which have drawn attention for their versatility as synthetic intermediates and for their biological significance. These compounds, including derivatives of pyridine, are known for their applications in forming metal complexes, catalyst design, asymmetric catalysis, and synthesis, as well as in medicinal applications, where some have shown anticancer, antibacterial, and anti-inflammatory activities. The focus on heterocyclic N-oxide derivatives emphasizes their importance in organic synthesis, catalysis, and drug development, highlighting the broad potential of these compounds in various scientific and medical research areas (Li et al., 2019).
Role in Antitubercular Activity
Further exploration into the realm of pyridine derivatives has led to the discovery of their antitubercular properties. Specific modifications of the pyridine structure have yielded compounds with significant in vitro anti-TB activity against various strains of Mycobacterium tuberculosis. This includes the evaluation of N-substituted 5-(pyridine-4-yl)-1,3,4-oxadiazole-2-amine derivatives, showcasing the potential of these compounds in the design of new anti-TB drugs (Asif, 2014).
Medicinal Applications and Chemosensing
Pyridine derivatives have been extensively studied for their medicinal importance, displaying a wide array of biological activities, including antifungal, antibacterial, antioxidant, and anticancer properties. Their structural versatility also makes them excellent candidates for chemosensing applications, capable of detecting various species in environmental and biological samples. This dual functionality underscores the diverse applications of pyridine derivatives in both healthcare and analytical chemistry (Abu-Taweel et al., 2022).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary targets of N-(2-aminoethyl)pyridine-4-carboxamide dihydrochloride are VEGFR-2, ERK-2, and Abl-1 kinases . These proteins have been identified as good drug targets due to their crucial roles in various cellular processes .
Mode of Action
N-(2-aminoethyl)pyridine-4-carboxamide dihydrochloride interacts with its targets through a process that involves support vector machine, similarity searching, and molecular docking . The compound acts as an active scaffold against VEGFR-2, ERK-2, and Abl-1 kinases .
Biochemical Pathways
The compound affects the biochemical pathways associated with VEGFR-2, ERK-2, and Abl-1 kinases . The crosstalk between these proteins has been well elaborated . The biological activities of the compound may derive from the collaborative effects of inhibiting these proteins .
Result of Action
The compound exhibits anti-proliferative abilities against human liver cancer cell line HepG2 . A representative compound showed an IC 50 value of 11.3 μM and induced significant HepG2 cells apoptosis . Moreover, these compounds displayed better anti-proliferative abilities against K562 cells, a cell line with typical hyperactivity of the above multikinases .
Eigenschaften
IUPAC Name |
N-(2-aminoethyl)pyridine-4-carboxamide;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O.2ClH/c9-3-6-11-8(12)7-1-4-10-5-2-7;;/h1-2,4-5H,3,6,9H2,(H,11,12);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXTBBSDHPDZYGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=O)NCCN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-aminoethyl)pyridine-4-carboxamide dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 3-bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B3155742.png)
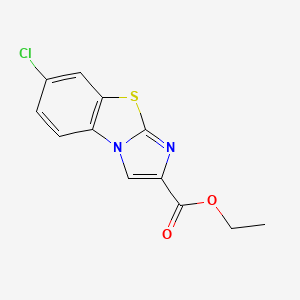
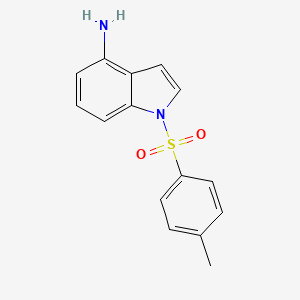


![1H-Thieno[3,4-d]iMidazole-4-pentanaMide, N-[2-(2-aMinoethoxy)ethyl]hexahydro-2-oxo-, (3aS,4S,6aR)-](/img/structure/B3155776.png)
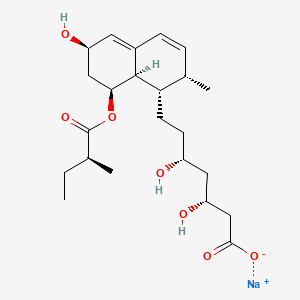
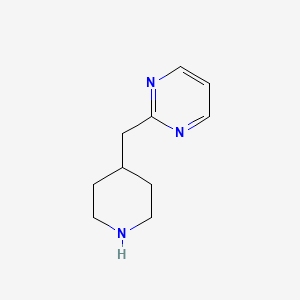

![2-Iodo-1-(methyloxy)-3-{[(methyloxy)methyl]oxy}benzene](/img/structure/B3155813.png)

